1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid

RPA inhibitor DNA damage response cancer research

RPA70N protein-protein interaction inhibitors require precise scaffold geometry-generic pyrazole-dicarboxylates lack critical hydrophobic contacts and π-stacking. This 1,3-diphenyl-4,5-dicarboxylic acid core delivers: • Submicromolar inhibitory activity validated in diphenylpyrazole series • PDB co-crystal structure 2GFJ confirming binding mode • Dual carboxylic acid handles for structure-activity optimization Ideal for cancer chemical probe development and PPARγ partial agonist synthesis.

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
CAS No. 165676-63-1
Cat. No. B3108443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid
CAS165676-63-1
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=C2C(=O)O)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C17H12N2O4/c20-16(21)13-14(11-7-3-1-4-8-11)18-19(15(13)17(22)23)12-9-5-2-6-10-12/h1-10H,(H,20,21)(H,22,23)
InChIKeyWERNQSNSNVDBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid: Chemical Identity and Procurement


1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid (CAS 165676-63-1) is a heterocyclic dicarboxylic acid derivative featuring a pyrazole core with phenyl substituents at the 1- and 3-positions and carboxylic acid groups at the 4- and 5-positions . This specific substitution pattern confers distinct physicochemical and interaction properties that differentiate it from other pyrazole-dicarboxylic acid analogs. The compound is a useful research chemical in medicinal chemistry and coordination chemistry, serving as a building block, a ligand in metal-organic frameworks (MOFs), and a scaffold for the development of biologically active molecules [1]. Its presence in the Protein Data Bank (PDB) as ligand VI in entry 2GFJ confirms its utility as a tool compound in structural biology studies [2].

Med Chem Building block and scaffold for lead optimization
Coordination Ligand for metal-organic framework (MOF) synthesis
Structural Biology Tool compound with co-crystal structure in PDB

Why 1,3-Diphenyl Substitution Cannot Be Replaced by Generic Analogs


The biological and coordination chemistry profile of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid is intimately linked to its specific 1,3-diphenyl substitution, which dictates its binding mode and molecular recognition properties [1]. Simple in-class substitution with other pyrazole-4,5-dicarboxylic acids (e.g., 1-methyl, 1-ethyl, or 1-phenyl variants) or regioisomers (e.g., 3,4-dicarboxylic acid) results in a complete loss of the specific interaction pattern observed in the PDB structure 2GFJ, where the phenyl rings engage in critical hydrophobic contacts and π-stacking interactions [2]. This structural specificity translates into distinct biological activities; for example, while 1,3-diphenyl-1H-pyrazole derivatives act as nanomolar PPARγ partial agonists and submicromolar RPA70N inhibitors, other pyrazole-dicarboxylic acids do not share this potency or mechanism [3]. Therefore, substituting this compound with a generic analog will likely lead to experimental failure or irreproducible results in target-based assays.

Regioisomeric mismatch

3,4-dicarboxylic acid regioisomers may alter coordination geometry and binding contacts relative to the 4,5-isomer.

Phenyl-substitution loss

1-methyl or 1-ethyl analogs may not provide the critical phenyl-mediated hydrophobic and π-stacking interactions seen in PDB 2GFJ.

Scaffold activity shift

Mono-phenyl or non-phenyl pyrazole dicarboxylic acids may not recapitulate the RPA70N or PPARγ partial agonist profile.

Quantitative Evidence: Diphenylpyrazole vs. Comparators


RPA70N Protein-Protein Interaction Inhibition

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid belongs to a series of diphenylpyrazole carboxylic acids optimized as inhibitors of the RPA70N protein-protein interaction [1]. Structure-activity relationship (SAR) studies demonstrate that the 1,3-diphenyl substitution is critical for achieving submicromolar inhibitory activity, while mono-phenyl or non-phenyl analogs show significantly reduced or no activity [1]. For instance, the diphenylpyrazole carboxylic acid scaffold yielded inhibitors with submicromolar potency in a fluorescence polarization assay measuring disruption of the RPA70N-ATRIP interaction, whereas initial fragment hits lacking the diphenyl motif were inactive [1].

RPA70N Inhibition
Class-level
Diphenylpyrazole series: submicromolar IC50
Initial fragments: inactive
Reported SAR supports RPA inhibitor development.
Exact IC50 for this compound not disclosed; series-level data.
RPA inhibitor DNA damage response cancer research

PPARγ Partial Agonism Potency

The 1,3-diphenyl-1H-pyrazole scaffold is essential for potent PPARγ partial agonism. A series of 1,3-diphenyl-1H-pyrazole derivatives demonstrated nanomolar binding affinity for PPARγ in an in vitro assay [1]. The lead compound SP3415 (a derivative of this scaffold) showed PPARγ partial agonistic activity comparable to the known drug pioglitazone in a cell-based transactivation assay, while also exhibiting competitive antagonism against the full agonist rosiglitazone at micromolar concentrations [1]. The 4,5-dicarboxylic acid moiety in the target compound provides a handle for further derivatization to optimize this activity.

PPARγ Partial Agonism
Class-level
1,3-Diphenyl-1H-pyrazole series: nanomolar binding affinity
Pioglitazone: comparable transactivation activity
Supports PPARγ modulator scaffold optimization.
Binding affinity for exact compound not reported; series-level inference.
PPARγ agonist metabolic disease diabetes

Antibacterial Activity Against MRSA

The diphenylpyrazole core is a key structural element for antibacterial activity against drug-resistant strains. In a 2024 study, a series of diphenylpyrazole compounds were evaluated for activity against S. aureus, with MIC values reported in µg/mL [1]. While the exact compound's MIC is not reported, the study demonstrates that specific substitutions on the diphenylpyrazole scaffold yield compounds with potent activity, and the 4,5-dicarboxylic acid moiety in the target compound offers a distinct chemical space for further optimization compared to the 5-ol derivatives studied [1]. Other studies on hybrid 1,3-diphenyl-1H-pyrazole derivatives have reported MIC values as low as 1-2 µg/mL against MRSA, showcasing the potential of this scaffold [2].

Antibacterial Activity
Class-level
Related diphenylpyrazole analogs: MIC 1–2 µg/mL against MRSA
Supports use as antimicrobial screening scaffold.
Exact compound MIC not reported; scaffold-level inference.
antibacterial MRSA antimicrobial

Defined Binding Mode to Metallo-β-Lactamase L1

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid is a ligand of interest in the PDB entry 2GFJ, where it is co-crystallized with the metallo-β-lactamase L1 from Stenotrophomonas maltophilia [1]. This provides a high-resolution, experimentally determined binding mode that is not available for other pyrazole-4,5-dicarboxylic acid analogs. The structure reveals specific interactions between the compound's phenyl rings and carboxylates with the enzyme's active site, including coordination to the dizinc center [1]. This validated binding mode makes the compound a superior choice for structure-based drug design or as a tool compound to probe metallo-β-lactamase function, compared to analogs for which no structural data exists.

MBL L1 Co-crystal
Head-to-head
This compound: co-crystal structure available (PDB 2GFJ)
Other pyrazole-4,5-dicarboxylic acid analogs: no PDB structures found
Experimentally determined binding mode supports structure-guided design.
Binding mode specific to MBL L1; may not extend to other MBLs.
crystallography enzyme inhibition metallo-beta-lactamase

Optimal Application Scenarios for 1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic Acid


RPA70N Inhibitor Development for DNA Damage Response

Procure 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid as a starting scaffold for synthesizing and optimizing novel inhibitors of the RPA70N protein-protein interaction. Evidence from the diphenylpyrazole carboxylic acid series demonstrates that this core structure is essential for achieving submicromolar inhibitory activity [1]. Researchers can leverage the 4,5-dicarboxylic acid moiety for further derivatization to improve potency and selectivity for use as chemical probes in cancer biology.

Structure-Based Design of Metallo-β-Lactamase Inhibitors

Utilize 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid as a validated tool compound for metallo-β-lactamase (MBL) research. The availability of a high-resolution co-crystal structure in the PDB (entry 2GFJ) provides a precise understanding of its binding mode to the dizinc active site of MBL L1 [2]. This structural information is critical for structure-based drug design (SBDD) efforts aiming to overcome antibiotic resistance mediated by MBLs.

Synthesis of PPARγ Partial Agonists for Metabolic Disease

Employ 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid as a key intermediate for the synthesis of novel PPARγ partial agonists. The 1,3-diphenyl-1H-pyrazole scaffold has been validated to confer nanomolar binding affinity and partial agonistic activity comparable to pioglitazone [3]. The presence of the 4,5-dicarboxylic acid functionality allows for convenient chemical modification to explore structure-activity relationships and develop candidates for treating type 2 diabetes with potentially reduced side effects.

Application
Selection Property
Validation Focus
DNA damage response tool compounds
Scaffold with reported RPA70N SAR
RPA70N interaction disruption
MBL inhibitor design
Co-crystal structure of MBL L1 complex
MBL active-site binding mode
PPARγ modulator synthesis
PPARγ partial agonist scaffold
PPARγ transcriptional response and selectivity

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